molecular formula C14H22ClNO2S B14063364 2-(Benzenesulfonyl)-N,N,N-triethylethen-1-aminium chloride CAS No. 10149-49-2

2-(Benzenesulfonyl)-N,N,N-triethylethen-1-aminium chloride

Cat. No.: B14063364
CAS No.: 10149-49-2
M. Wt: 303.8 g/mol
InChI Key: QZCJNWGLNFVZBT-UHFFFAOYSA-M
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Description

Ethenaminium, N,N,N-triethyl-2-(phenylsulfonyl)-, chloride (1:1) is a quaternary ammonium compound with a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenaminium, N,N,N-triethyl-2-(phenylsulfonyl)-, chloride (1:1) typically involves the reaction of triethylamine with a phenylsulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The reaction conditions often include the use of an inert solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethenaminium, N,N,N-triethyl-2-(phenylsulfonyl)-, chloride (1:1) undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction Reactions: The phenylsulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.

    Addition Reactions: The compound can also participate in addition reactions with suitable reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium salts, while oxidation and reduction reactions can modify the phenylsulfonyl group.

Scientific Research Applications

Ethenaminium, N,N,N-triethyl-2-(phenylsulfonyl)-, chloride (1:1) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.

    Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.

    Medicine: Research is ongoing to explore its potential use as a drug delivery agent and its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Ethenaminium, N,N,N-triethyl-2-(phenylsulfonyl)-, chloride (1:1) involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the phenylsulfonyl group can interact with specific molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethenaminium, N,N,N-trimethyl-2-(phenylsulfonyl)-, chloride (1:1)
  • Ethenaminium, N,N,N-triethyl-2-(methylsulfonyl)-, chloride (1:1)
  • Ethenaminium, N,N,N-trimethyl-2-(methylsulfonyl)-, chloride (1:1)

Uniqueness

Ethenaminium, N,N,N-triethyl-2-(phenylsulfonyl)-, chloride (1:1) is unique due to its specific combination of the quaternary ammonium group and the phenylsulfonyl group

Properties

CAS No.

10149-49-2

Molecular Formula

C14H22ClNO2S

Molecular Weight

303.8 g/mol

IUPAC Name

2-(benzenesulfonyl)ethenyl-triethylazanium;chloride

InChI

InChI=1S/C14H22NO2S.ClH/c1-4-15(5-2,6-3)12-13-18(16,17)14-10-8-7-9-11-14;/h7-13H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

QZCJNWGLNFVZBT-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)C=CS(=O)(=O)C1=CC=CC=C1.[Cl-]

Origin of Product

United States

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